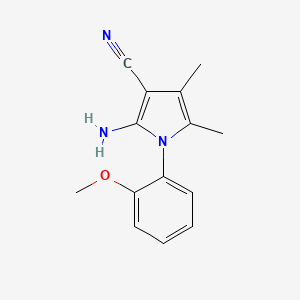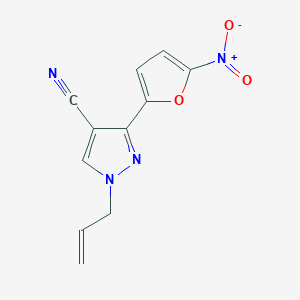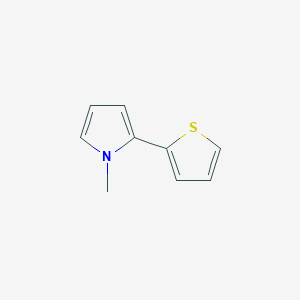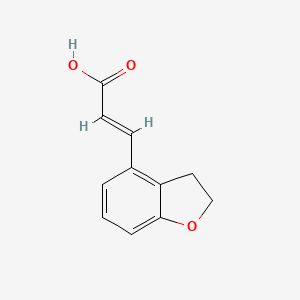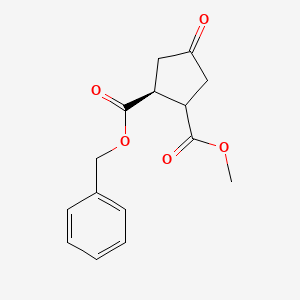
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure that includes a cyclopentane ring substituted with benzyl and methyl groups, as well as oxo and dicarboxylate functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions including alkylation, oxidation, and esterification. The benzyl group is introduced via a Friedel-Crafts alkylation, while the oxo group is typically added through oxidation reactions using reagents like potassium permanganate or chromium trioxide. The dicarboxylate groups are introduced through esterification reactions using alcohols and acid chlorides under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation steps, while automated systems control reaction conditions like temperature, pressure, and pH to optimize the synthesis.
化学反応の分析
Types of Reactions: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the ester groups to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted cyclopentane derivatives
科学的研究の応用
1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The oxo and dicarboxylate groups can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Shares the benzyl and methyl groups but differs in the core structure, which is an indole rather than a cyclopentane ring.
4-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-butyric acid: Another benzyl-substituted compound with a different core structure and functional groups.
Uniqueness: 1-Benzyl 2-methyl (1S)-4-oxocyclopentane-1,2-dicarboxylate is unique due to its specific combination of functional groups and its cyclopentane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C15H16O5 |
|---|---|
分子量 |
276.28 g/mol |
IUPAC名 |
2-O-benzyl 1-O-methyl (2S)-4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12?,13-/m0/s1 |
InChIキー |
IPBOISVEVUERBN-ABLWVSNPSA-N |
異性体SMILES |
COC(=O)C1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)


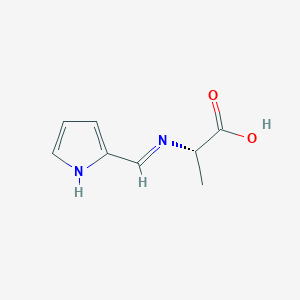
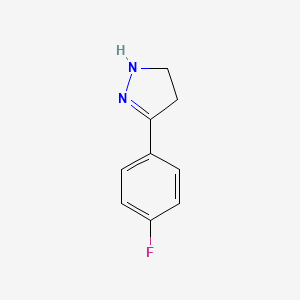
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


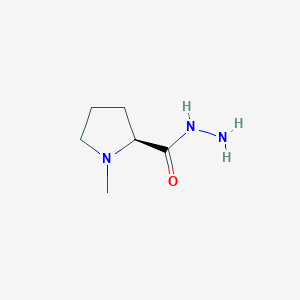
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
